molecular formula C23H18N4O3S B2763950 5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 899929-24-9

5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B2763950
CAS RN: 899929-24-9
M. Wt: 430.48
InChI Key: RMEAPKWHDHHJMP-UHFFFAOYSA-N
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Description

The compound “5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Chemical Reactions Analysis

A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .

Scientific Research Applications

Antiproliferative Activity

Background: Pyrido[2,3-d]pyrimidines constitute an essential class of fused heterocyclic systems due to their diverse biological activities. Among these, compounds derived from pyrido[2,3-d]pyrimidin-5-one exhibit significant antiproliferative properties.

Application: The compound API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives, shows promise as an antiproliferative agent. Researchers have explored its potential in inhibiting cell growth and proliferation, making it a candidate for cancer therapy .

Tyrosine Kinase Inhibition

Background: Tyrosine kinases play crucial roles in cell signaling pathways and are implicated in various diseases, including cancer.

Application: Certain pyrido[2,3-d]pyrimidin-7-one derivatives act as tyrosine kinase inhibitors. For instance, TKI-28 has shown promise in blocking specific kinases involved in cancer progression .

Cyclin-Dependent Kinase (CDK4) Inhibition

Background: Cyclin-dependent kinases (CDKs) regulate the cell cycle and are potential targets for cancer therapy.

Application: Pyrido[2,3-d]pyrimidin-7-one derivatives have been investigated as CDK4 inhibitors. These compounds interfere with cell cycle progression, making them valuable tools for cancer research .

Antimicrobial Properties

Background: The search for novel antimicrobial agents remains critical to combat drug-resistant pathogens.

Application: Some pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have explored their potential against bacteria, fungi, and other microorganisms .

Anti-Inflammatory and Analgesic Effects

Background: Inflammation and pain management are essential therapeutic areas.

Application: Certain pyrido[2,3-d]pyrimidines have demonstrated anti-inflammatory and analgesic effects. These compounds may hold promise for treating inflammatory conditions and pain .

Hypotensive Activity

Background: Hypertension remains a global health concern.

Application: Researchers have investigated the hypotensive effects of specific pyrido[2,3-d]pyrimidines. These compounds may contribute to blood pressure regulation and cardiovascular health .

Safety and Hazards

One advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . The future directions could involve exploring the potential of this compound in various therapeutic applications, given its wide range of biological activities .

properties

IUPAC Name

5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-14-15(2)31-22-20(14)21(29)27(17-8-4-3-5-9-17)23(30)26(22)13-16-12-19(28)25-11-7-6-10-18(25)24-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEAPKWHDHHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

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